

# Dapivirine: A Comprehensive Technical Guide on pKa and Solubility Characteristics

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## Compound of Interest

Compound Name: Dapivirine

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This technical guide provides an in-depth analysis of the physicochemical properties of **dapivirine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection. A thorough understanding of its ionization constant (pKa) and solubility is critical for formulation development, ensuring optimal drug delivery and bioavailability, particularly in topical microbicide applications such as vaginal rings.

## Physicochemical Data of Dapivirine

The lipophilicity and ionization potential of a drug molecule significantly influence its solubility, permeability, and ultimately, its therapeutic efficacy. The following tables summarize the key quantitative data for **dapivirine**.

### Table 1: Ionization and Lipophilicity of Dapivirine

Parameter	Value(s)	Source(s)	Notes
pKa	5.30	[1]	Experimentally determined aqueous pKa using potentiometric titration with Yasuda-Shedlovsky extrapolation. This value corresponds to the protonation of the weakly basic diaminopyrimidine group.
5.8	[2]		
4.45 (Strongest Basic)	[3]	Predicted value (ChemAxon).	
11.43 (Strongest Acidic)	[3]	Predicted value (ChemAxon).	
logP	5.35	[1]	Experimentally determined.
5.27 (at pH 9)	[2]		
4.12	[3]	Predicted value (ALOGPS).	
5.6	[3]	Predicted value (ChemAxon).	

Note: Discrepancies in reported pKa and logP values can arise from differences between experimental and in silico prediction methods, as well as variations in experimental conditions.

## Table 2: Solubility of Dapivirine in Various Solvents

Solvent/Medium	Solubility	Source(s)
Water	Insoluble (<1 µg/mL)	[2][4]
Ethanol	Insoluble	[5]
Dimethyl Sulfoxide (DMSO)	~0.2 mg/mL, 34 mg/mL	[5][6]
Dimethylformamide (DMF)	~0.3 mg/mL	[6]
1:3 DMF:PBS (pH 7.2)	~0.25 mg/mL	[6]
Propylene Glycol	2.5 mg/mL	[2]
Isopropanol	6.4 mg/mL	[4]
Propanol	3.0 mg/mL	[4]
Distilled water with 1% Cremophor	40 µg/mL	[2]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections outline the experimental procedures for determining the pKa and solubility of **dapivirine**.

### pKa Determination: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

The aqueous pKa of the sparingly soluble **dapivirine** is determined by potentiometric titration in a mixed-solvent system, followed by extrapolation to a wholly aqueous environment.

Instrumentation:

- Sirius T3 Potentiometric Titrator (or equivalent)
- Calibrated pH electrode
- Magnetic stirrer

- Analytical balance

#### Reagents:

- **Dapivirine**
- Acetonitrile (ACN)
- 1,4-Dioxane
- Methanol (MeOH)
- Potassium Chloride (KCl)
- Standardized 0.1 M Hydrochloric Acid (HCl)
- Standardized 0.1 M Sodium Hydroxide (NaOH)
- High-purity water

#### Procedure:

- **Preparation of the Mixed Co-solvent System:** A mixed solvent mixture is prepared, for example, comprising 20% acetonitrile, 20% dioxane, and 20% methanol (v/v) in 0.15 M aqueous KCl.<sup>[1]</sup> The ionic strength is maintained with KCl.
- **Sample Preparation:** A precise amount of **dapivirine** is dissolved in the co-solvent mixture to a known concentration (e.g., 1 mM).
- **Titration:** The **dapivirine** solution is made acidic (e.g., pH 1.8-2.0) with 0.1 M HCl. The solution is then titrated with standardized 0.1 M NaOH. The pH of the solution is monitored continuously using the calibrated pH electrode. The titration is continued until the pH reaches a basic value (e.g., pH 12-12.5) and stabilizes.
- **Determination of Apparent pKa (psKa):** The inflection point of the titration curve is determined, which corresponds to the psKa in the specific co-solvent mixture. This process is repeated for several co-solvent compositions.

- Yasuda-Shedlovsky Extrapolation: The aqueous pKa is determined by plotting the pKa + log[H<sub>2</sub>O] against the reciprocal of the dielectric constant (1/ε) of the co-solvent mixtures. The resulting linear plot is extrapolated to the dielectric constant of water to obtain the aqueous pKa value.<sup>[1][3][7]</sup>

## Solubility Determination: Shake-Flask Method

The equilibrium solubility of **dapivirine** in various media is determined using the shake-flask method.

Instrumentation:

- Orbital shaking incubator or constant temperature water bath with shaker
- Centrifuge
- UV-Visible Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Analytical balance
- pH meter

Reagents and Materials:

- Micronized **dapivirine** powder
- Selected solvent systems (e.g., purified water, buffers of different pH, organic solvents)
- Polypropylene centrifuge tubes

Procedure:

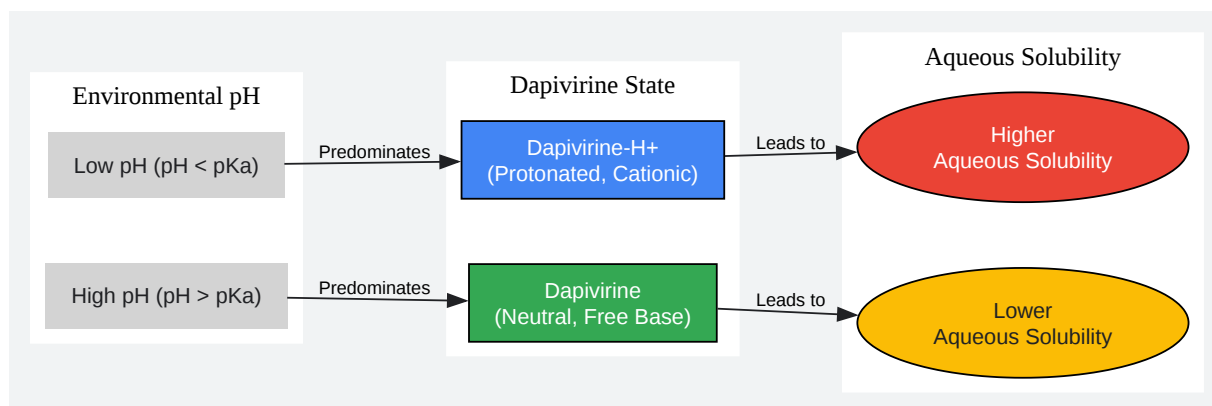
- Sample Preparation: An excess amount of solid, micronized **dapivirine** is added to a polypropylene centrifuge tube containing a known volume (e.g., 10 mL) of the desired test medium.<sup>[1]</sup>
- Equilibration: The tubes are sealed and placed in an orbital shaking incubator at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 60 rpm) for an extended period (e.g., 72

hours) to ensure equilibrium is reached.[1]

- Phase Separation: After incubation, the samples are centrifuged at high speed (e.g., 7500 rpm for 3 minutes) to separate the undissolved solid from the saturated solution.[1]
- Sample Analysis: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of **dapivirine** in the supernatant is then determined using a validated analytical method, such as UV-visible spectrophotometry at a specific wavelength (e.g., 290 nm) or HPLC.[2]
- Data Reporting: The solubility is reported in units such as mg/mL or  $\mu\text{g/mL}$ .

## Visualizations

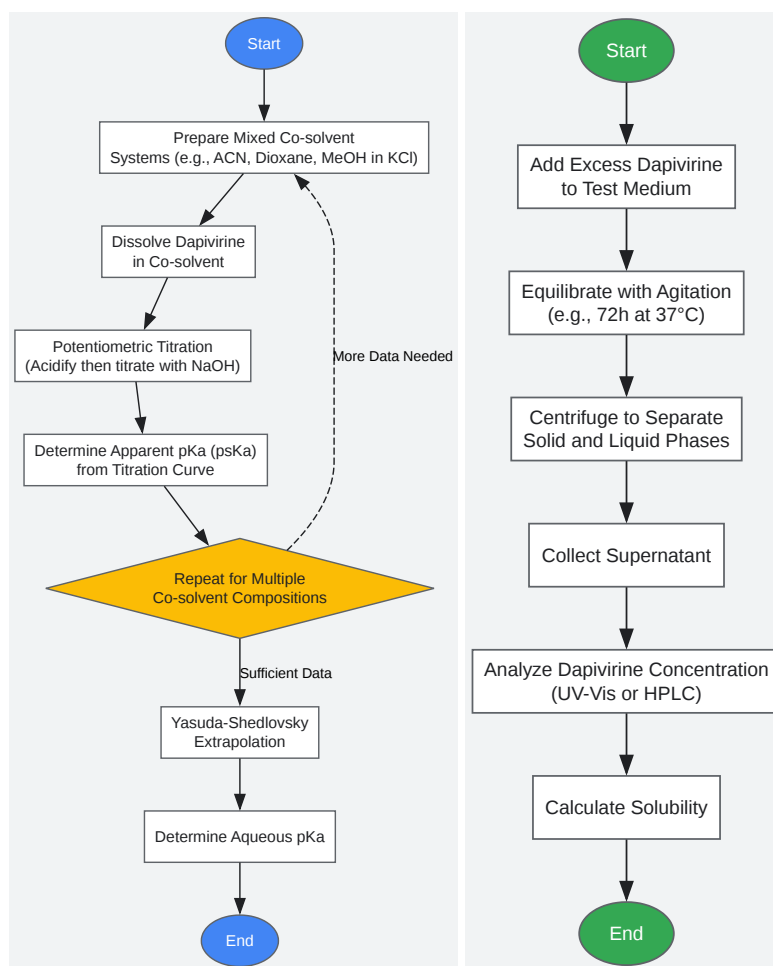
### Relationship between Dapivirine's Ionization and Solubility



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Caption: Ionization state of **dapivirine** and its effect on aqueous solubility.

## Experimental Workflow for pKa Determination



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